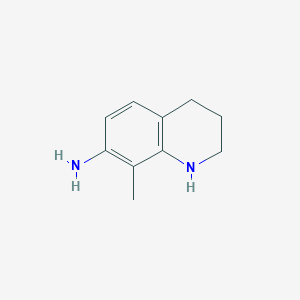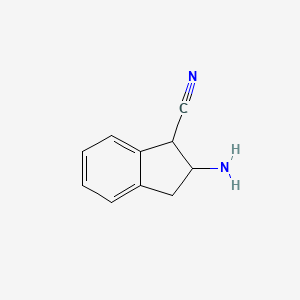
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an amino group, a nitrile group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoethylamine with cyclohexanone in the presence of a base, followed by cyclization to form the indene ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of indene-1-carboxylic acid or indanone derivatives.
Reduction: Formation of 2-amino-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of N-substituted indene derivatives.
科学的研究の応用
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites. The presence of the amino and nitrile groups allows for interactions with various molecular targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its role as a selective discoidin domain receptor 1 (DDR1) inhibitor with potential anticancer properties.
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Used in various chemical syntheses and studied for its biological activities.
Uniqueness
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its combination of an amino group and a nitrile group provides versatility in synthetic chemistry, making it a valuable intermediate for developing new compounds with potential therapeutic benefits.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-amino-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5,12H2 |
InChIキー |
SQVOCUKLMHOMML-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=CC=CC=C21)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


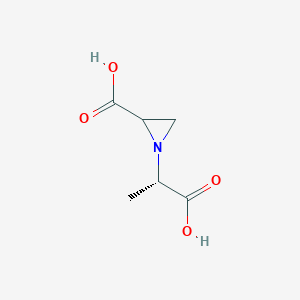
![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)


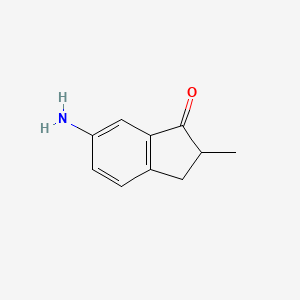

![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
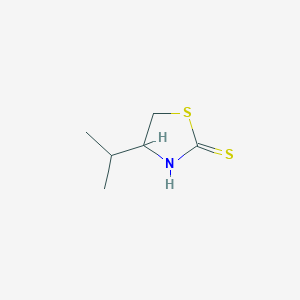

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)


